3-(3,5-Difluoro-2-methoxyphenyl)propionic acid

Regioisomer differentiation Melting point Solid-state property

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid (CAS 1092460-64-4) is a difluorinated methoxy-substituted phenylpropionic acid building block with molecular formula C10H10F2O3 and molecular weight 216.18 g/mol. It belongs to the class of fluorinated aromatic carboxylic acids widely employed as synthetic intermediates in pharmaceutical and agrochemical research.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
CAS No. 1092460-64-4
Cat. No. B1441347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Difluoro-2-methoxyphenyl)propionic acid
CAS1092460-64-4
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)F)CCC(=O)O
InChIInChI=1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14)
InChIKeyCFDNYIGTRFYOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid: A Regioisomeric Fluorinated Building Block for Medicinal Chemistry and Process R&D


3-(3,5-Difluoro-2-methoxyphenyl)propionic acid (CAS 1092460-64-4) is a difluorinated methoxy-substituted phenylpropionic acid building block with molecular formula C10H10F2O3 and molecular weight 216.18 g/mol [1]. It belongs to the class of fluorinated aromatic carboxylic acids widely employed as synthetic intermediates in pharmaceutical and agrochemical research. The compound is characterized by a 3,5-difluoro-2-methoxyphenyl core appended to a propionic acid side chain, generating a distinctive electronic and steric profile relative to its regioisomeric analogs .

Why Generic Substitution Fails: Regioisomeric Differentiation of 3-(3,5-Difluoro-2-methoxyphenyl)propionic Acid Precludes Simple Interchange


Substituting 3-(3,5-difluoro-2-methoxyphenyl)propionic acid with other difluoromethoxyphenylpropionic acid regioisomers (e.g., 4,5-difluoro or 3,6-difluoro variants) or non-fluorinated analogs is not trivial. The specific 3,5-fluoro arrangement adjacent to the methoxy group alters the electronic environment of the aromatic ring and the carboxylic acid side chain, producing measurable differences in solid-state properties such as melting point and computed lipophilicity (XLogP) [1]. These variations directly affect purification strategy, chromatographic retention, and reactivity in downstream coupling reactions, meaning that procurement of the correct regioisomer is a critical decision point for reproducible synthetic outcomes.

Product-Specific Quantitative Evidence Guide for 3-(3,5-Difluoro-2-methoxyphenyl)propionic Acid Differentiation


Melting Point Gap: 3,5-Difluoro Regioisomer vs. 4,5-Difluoro Regioisomer Drives Purification Strategy Choice

The 4,5-difluoro-2-methoxyphenyl regioisomer (CAS 1092460-69-9) is reported with a melting point of 90–93 °C, indicative of a well-defined crystalline solid at ambient temperature . In contrast, vendor specifications for 3-(3,5-difluoro-2-methoxyphenyl)propionic acid do not report a discrete melting point, although the compound is supplied as a solid . This absence of a reported melting point commonly indicates a lower melting point, amorphous character, or potential polymorphism that distinguishes the target compound from its regioisomer and directly impacts recrystallization-based purification and formulation development.

Regioisomer differentiation Melting point Solid-state property Purification

Lipophilicity Modulation: Computed XLogP Reduction Relative to Non-Fluorinated Analog Informs ADME-Driven Building Block Selection

The computed XLogP3-AA value for 3-(3,5-difluoro-2-methoxyphenyl)propionic acid is 1.9 [1], reflecting the electron-withdrawing effect of the two fluorine atoms that reduces lipophilicity relative to the non-fluorinated parent 3-(2-methoxyphenyl)propionic acid (predicted logP typically in the 2.5–3.0 range for this compound class) [2]. This ~0.6–1.1 log-unit downward shift is consistent with the well-established general trend that aromatic fluorine substitution decreases logP by approximately 0.3–0.5 log units per fluorine atom.

Lipophilicity XLogP Drug-likeness ADME

Vendor Purity Consistency: Target Compound Maintains Uniform 97% Specification While Comparator Regioisomer Ranges from 95% to 97%

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is consistently listed at 97% purity across multiple independent suppliers including Fluorochem and Alfa Chemistry . By comparison, the 4,5-difluoro regioisomer (CAS 1092460-69-9) is commercially available at both 95% purity (AKSci) and 97% purity (Thermo Scientific) . This dual-specification landscape for the comparator introduces procurement variability that can lead to batch-to-batch inconsistency in synthetic reproducibility.

Purity Procurement Batch consistency Quality control

Electronic Tuning: Inductive Effect of 3,5-Difluoro Pattern Enhances Carboxylic Acid Acidity for Improved Amide Coupling Reactivity

The 3,5-difluoro substitution pattern places two electron-withdrawing fluorine atoms at positions ortho and para to the methoxy group, inductively enhancing the acidity of the propionic acid side chain. Although experimental pKa data are not publicly available for this specific compound, computed descriptors such as hydrogen bond donor count (1) and acceptor count (5) are consistent with a markedly more acidic carboxylic acid proton compared to non-fluorinated or mono-fluorinated analogs [1]. This enhanced acidity can increase activation and coupling efficiency in amide bond formation and other nucleophilic acyl substitution reactions relative to less fluorinated building blocks.

Electronic effect Acidity Reactivity Amide bond formation

Best-Validated Research and Industrial Application Scenarios for 3-(3,5-Difluoro-2-methoxyphenyl)propionic Acid


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity

When a development candidate series based on phenylpropionic acid scaffolds requires a logP reduction of 0.5–1.0 units to improve metabolic stability or aqueous solubility, 3-(3,5-difluoro-2-methoxyphenyl)propionic acid provides a computationally predictable lipophilicity shift (XLogP = 1.9) relative to non-fluorinated analogs [1]. This allows researchers to achieve a lower logP without introducing additional polar functionality that might compromise passive permeability.

Solid-Phase or Column-Intensive Syntheses Where Thermal Behavior Dictates Purification Logistics

The absence of a reported melting point for 3-(3,5-difluoro-2-methoxyphenyl)propionic acid, in contrast to the 90–93 °C melting point of the 4,5-difluoro regioisomer , makes the 3,5-isomer the preferred choice when recrystallization is not the intended purification method and where column chromatographic separation is planned. Its distinct solid-state profile can simplify work-up procedures relative to high-melting regioisomers that may crash out prematurely.

Patent-Backed Intermediate Syntheses for Kinase Inhibitor Programs

The 3,5-difluoro-2-methoxyphenyl substructure appears in patents covering kinase inhibitors, such as US9834551, where it is incorporated into pyrrolopyridine-based acrylamides [2]. Researchers developing analogous scaffolds can justify procurement of this specific regioisomer as a key intermediate with prior art precedent, strengthening freedom-to-operate and patent strategy.

High-Throughput Amide Library Synthesis Demanding Consistent Reactivity

With a uniform 97% purity specification across multiple suppliers [1] and electronically activated carboxylic acid due to the 3,5-difluoro substitution pattern, this building block is suited for automated parallel amide synthesis where batch-to-batch consistency and reliable coupling kinetics are essential to maintain library quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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